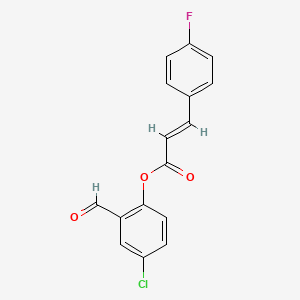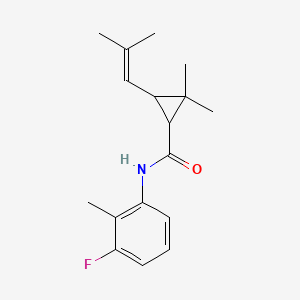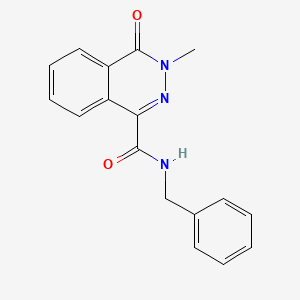
4-chloro-2-formylphenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate is an organic compound that belongs to the class of aromatic esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-chloro-2-formylphenyl with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the (E)-3-(4-fluorophenyl)-2-propenoate intermediate.
Esterification: The intermediate is then esterified using an appropriate alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are used where the reactants are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors are preferred due to their efficiency and ability to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-chloro-2-carboxyphenyl (E)-3-(4-fluorophenyl)-2-propenoate.
Reduction: 4-chloro-2-hydroxymethylphenyl (E)-3-(4-fluorophenyl)-2-propenoate.
Substitution: 4-methoxy-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate depends on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-formylphenyl (E)-3-(4-chlorophenyl)-2-propenoate: Similar structure but with a chloro substituent instead of a fluoro substituent.
4-Chloro-2-formylphenyl (E)-3-(4-bromophenyl)-2-propenoate: Similar structure but with a bromo substituent instead of a fluoro substituent.
Uniqueness
4-Chloro-2-formylphenyl (E)-3-(4-fluorophenyl)-2-propenoate is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and potential applications. The combination of these substituents may enhance its biological activity or chemical stability compared to similar compounds.
Properties
Molecular Formula |
C16H10ClFO3 |
|---|---|
Molecular Weight |
304.70 g/mol |
IUPAC Name |
(4-chloro-2-formylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H10ClFO3/c17-13-4-7-15(12(9-13)10-19)21-16(20)8-3-11-1-5-14(18)6-2-11/h1-10H/b8-3+ |
InChI Key |
VXUQSYPRQAPOCJ-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=C(C=C(C=C2)Cl)C=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=C(C=C(C=C2)Cl)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetic acid](/img/structure/B11075982.png)
![N-(3-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075988.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075994.png)
![2-[(1-Adamantylmethyl)(4-fluorophenyl)amino]-1-phenylethanone](/img/structure/B11076000.png)
![2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [(3,4-dichlorophenyl)carbonyl]carbamate](/img/structure/B11076010.png)
![N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076021.png)
![N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B11076025.png)

![7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076032.png)
![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-4-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11076044.png)
![4-(4-Chlorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11076047.png)
![1'-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11076048.png)

